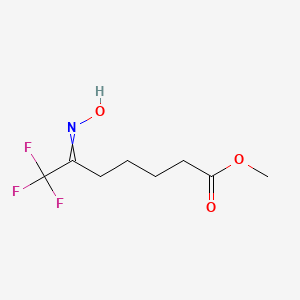

Methyl-7,7,7-trifluoro-6-(hydroxyimino)heptanoate

Description

Methyl-7,7,7-trifluoro-6-(hydroxyimino)heptanoate is a fluorinated organic compound characterized by a heptanoate ester backbone modified with a trifluoromethyl group at the 7th carbon and a hydroxyimino (oxime) moiety at the 6th position. Its molecular formula is inferred as C₉H₁₂F₃NO₃ based on structural analysis (though discrepancies exist in provided data; see Table 1), and it is listed under the provisional identifier CAS No. EN300-412798 .

Properties

Molecular Formula |

C8H12F3NO3 |

|---|---|

Molecular Weight |

227.18 g/mol |

IUPAC Name |

methyl 7,7,7-trifluoro-6-hydroxyiminoheptanoate |

InChI |

InChI=1S/C8H12F3NO3/c1-15-7(13)5-3-2-4-6(12-14)8(9,10)11/h14H,2-5H2,1H3 |

InChI Key |

BBBUZANKVPQBFU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCC(=NO)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-7,7,7-trifluoro-6-(hydroxyimino)heptanoate typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route and reaction conditions can vary, but they generally involve the use of fluorinated reagents and specific catalysts to achieve the desired product .

Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions with precise control over temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Biological Activity

Methyl-7,7,7-trifluoro-6-(hydroxyimino)heptanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of trifluoromethyl and hydroxyimino functional groups. The molecular formula can be represented as . The trifluoromethyl group often enhances the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H12F3N1O2 |

| Molecular Weight | 201.19 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antioxidant Activity : The hydroxyimino group can act as a radical scavenger, potentially mitigating oxidative stress in cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens, suggesting potential therapeutic uses.

Study 1: Antioxidant Effects

A study investigated the antioxidant properties of this compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests that the compound may protect against oxidative damage.

Study 2: Enzyme Inhibition

Research conducted on the inhibition of specific enzymes revealed that this compound effectively inhibited cyclooxygenase (COX) enzymes. This inhibition could have implications for anti-inflammatory therapies.

Table 2: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels in treated cells | |

| Enzyme Inhibition | Significant COX inhibition | |

| Antimicrobial | Activity against various pathogens |

Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Therapeutic Efficacy : Its ability to inhibit specific enzymes suggests a role in developing anti-inflammatory or analgesic drugs.

- Synergistic Effects : When combined with other therapeutic agents, it may enhance efficacy through synergistic mechanisms.

Scientific Research Applications

Chemistry

Methyl-7,7,7-trifluoro-6-(hydroxyimino)heptanoate serves as a versatile building block in organic synthesis. It can be utilized as a reagent in various chemical reactions due to its reactive functional groups. The trifluoromethyl moiety enhances its reactivity and solubility in organic solvents, making it suitable for diverse synthetic pathways.

Biology

Research into the biological activity of this compound has revealed potential interactions with biomolecules. The hydroxyimino group can form hydrogen bonds with active sites on enzymes or receptors, potentially modulating their activity. This property suggests its utility in pharmacological studies and drug design .

Medicine

The compound is being explored for its therapeutic properties. Its unique structure may allow it to interact with biological targets effectively, making it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in various medical applications .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its distinctive chemical properties make it valuable in creating formulations that require specific performance characteristics .

Table: Comparison with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| Methyl heptanoate | Simple ester without trifluoromethyl or hydroxyimino groups | General organic synthesis |

| Methyl 4-hydroxy-3-methoxybenzoate | Contains hydroxyl and methoxy groups | Antioxidant properties |

| Methyl 2-amino-5-fluorobenzoate | Amino group enhances biological activity | Potential drug candidate |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs in the Evidence

The evidence highlights three compounds with partial structural or functional overlap:

Methyl (2E)-3-hydroxy-2-nitrosopent-2-enoate Molecular formula: C₆H₇NO₅ Molecular weight: 185.23 g/mol (as listed in ) Key features: A nitroso (-NO) group replaces the hydroxyimino (-NHOH) group, and the carbon chain is shorter (pentenoate vs. heptanoate). The nitroso group confers distinct reactivity, such as participation in cycloaddition reactions, but reduces stability compared to oximes .

2-(3-Ethyloxetan-3-yl)-N'-hydroxyethanimidamide Molecular formula: C₇H₁₅N₃O₂ Molecular weight: 185.23 g/mol (as listed in ) Key features: Contains an oxetane ring and hydroxyimino group but lacks the trifluoromethyl substitution and ester functionality. The oxetane ring enhances rigidity and may influence bioavailability .

Triflusulfuron Methyl Ester (from ) Molecular formula: C₁₅H₁₆F₃N₅O₆S Use: Herbicide targeting acetolactate synthase (ALS) in plants. Key features: Shares the methyl ester group but incorporates a sulfonylurea bridge and triazine ring.

Functional Group Comparison

| Compound | Ester Group | Trifluoromethyl | Hydroxyimino/Nitroso | Additional Features |

|---|---|---|---|---|

| Methyl-7,7,7-trifluoro-6-(hydroxyimino)heptanoate | Yes | Yes (C7) | Hydroxyimino (C6) | Linear heptanoate chain |

| Methyl (2E)-3-hydroxy-2-nitrosopent-2-enoate | Yes | No | Nitroso (C2) | α,β-unsaturated ester |

| 2-(3-Ethyloxetan-3-yl)-N'-hydroxyethanimidamide | No | No | Hydroxyimino | Oxetane ring |

| Triflusulfuron Methyl Ester | Yes | Yes (on triazine) | No | Sulfonylurea bridge, triazine |

Physicochemical and Application Differences

- Reactivity: The hydroxyimino group may participate in condensation or chelation reactions, unlike the nitroso group in Methyl (2E)-3-hydroxy-2-nitrosopent-2-enoate, which is more prone to tautomerization .

- Applications : While triflusulfuron methyl ester is a commercial herbicide, the lack of a sulfonylurea or triazine moiety in the target compound suggests divergent uses, possibly in medicinal chemistry or materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.